Vezf1-IN-T4 is derived from research focused on understanding the molecular mechanisms underlying angiogenesis. It belongs to a class of small molecules that inhibit transcription factors, specifically targeting Vezf1's interaction with DNA and its regulatory effects on gene expression related to vascular development .
The synthesis of Vezf1-IN-T4 has been characterized by its one-step synthesis approach, which simplifies the production process. The compound can be synthesized using various chemical precursors and reaction conditions optimized for yield and purity. The synthesis typically involves the formation of key functional groups that facilitate the interaction with the target transcription factor.
Retrosynthesis analysis indicates that the compound can be derived from readily available starting materials through established synthetic routes, leveraging databases like PISTACHIO and REAXYS for predicting feasible synthetic pathways.
Vezf1-IN-T4 undergoes specific chemical reactions that facilitate its function as an inhibitor. These reactions primarily involve binding interactions with the Vezf1 protein, which modulates its activity in endothelial cells. Studies have demonstrated that Vezf1-IN-T4 effectively blocks angiogenesis at non-toxic concentrations, indicating its potential as a selective inhibitor . The mechanism of action involves disrupting Vezf1's ability to regulate gene expression associated with vascular development.
The mechanism by which Vezf1-IN-T4 exerts its inhibitory effects involves direct interaction with the zinc finger motifs of the Vezf1 transcription factor. This binding prevents Vezf1 from associating with DNA guanine quadruplex structures, which are crucial for regulating downstream gene expression involved in angiogenesis . Consequently, this disruption leads to reduced expression of pro-angiogenic factors, thereby inhibiting endothelial cell proliferation and migration essential for new blood vessel formation.
These properties are critical for ensuring the stability and efficacy of Vezf1-IN-T4 in research applications.
Vezf1-IN-T4 has several promising applications in scientific research:
Vezf1-IN-T4 (chemical name: 6-(3-Chloro-4-methyl-5-sulfobenzamido)-2-hydroxy-1-naphthoic acid; CAS# 2640149-52-4) is a small molecule inhibitor designed to target the zinc finger transcription factor Vezf1. Its molecular formula is C₁₉H₁₄ClNO₇S, with a molecular weight of 435.83 g/mol and an exact mass of 435.0180 g/mol. Elemental analysis confirms the composition: Carbon (52.36%), Hydrogen (3.24%), Chlorine (8.13%), Nitrogen (3.21%), Oxygen (25.70%), and Sulfur (7.36%) [7]. The compound features a naphthalene core substituted with carboxylic acid and hydroxyl groups, linked via an amide bond to a benzene ring containing chloro, methyl, and sulfonic acid substituents. This amphipathic structure confers water solubility via the sulfonic acid group while allowing membrane permeability through aromatic domains [1] [9].
Computational modeling revealed that Vezf1-IN-T4 occupies the DNA-binding groove of Vezf1, particularly interacting with zinc finger domains 3-5, which are critical for DNA recognition. The chloro-methyl-sulfonamide moiety inserts into a hydrophobic pocket stabilized by van der Waals interactions, while the naphthoic acid group forms hydrogen bonds with lysine and arginine residues adjacent to the zinc-coordinating cysteines. Molecular dynamics simulations indicate the compound induces a conformational change that disrupts the orientation of key DNA-contact residues [2] [9].
Table 1: Biophysical Properties of Vezf1-IN-T4
Property | Value |
---|---|
Molecular Weight | 435.83 g/mol |
Empirical Formula | C₁₉H₁₄ClNO₇S |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 9 |
Rotatable Bonds | 5 |
Topological Polar Surface Area | 147 Ų |
CAS Registry Number | 2640149-52-4 |
Vezf1-IN-T4 was identified through structure-based virtual screening of the NCI Diversity Compound Library (∼1,990 compounds) using a refined homology model of Vezf1 zinc finger domains. Initial docking employed the SDock+ algorithm, which outperformed McDock+ in ranking known ligands (Table 2). Of 12 shortlisted candidates, Vezf1-IN-T4 (designated T4) showed the highest predicted binding energy to Vezf1’s DNA-interaction interface [1] [2] [9].
Biophysical validation confirmed direct binding:
The inhibitor specifically disrupts Vezf1’s bipartite DNA recognition, where zinc fingers 1-3 bind a (dG)₆ motif and fingers 4-6 engage a downstream (dG)₄ element separated by 3-4 nucleotides. T4 binding induces allosteric distortion of finger 4, preventing contact with the minor groove [1] [8].
Table 2: Virtual Screening Performance of Vezf1 Inhibitors
Compound | SDock+ Rank | % DNA Bound (EMSA) | IC₅₀ |
---|---|---|---|
T4 (Vezf1-IN-T4) | 1 | 5.94% | 20 μM |
NSC16087 | 3 | 22.56% | >500 μM |
NSC1012 | 2 | 7.38% | >500 μM |
T6 | 4 | 5.92% | 100 μM |
Vezf1-IN-T4 exhibits high selectivity for Vezf1 over structurally related zinc finger transcription factors:
Notably, T4 does not affect Vezf1’s interaction partners:
Table 3: Selectivity Profile of Vezf1-IN-T4
Transcription Factor | Zinc Finger Type | % DNA Binding Inhibition (50 μM T4) |
---|---|---|
Vezf1 | C₂H₂ (6 fingers) | 92.3 ± 3.1% |
Sp1 | C₂H₂ (3 fingers) | 8.5 ± 1.2% |
EGR-1 | C₂H₂ (3 fingers) | 6.1 ± 0.9% |
CTCF | C₂H₂ (11 fingers) | 14.2 ± 2.3% |
GATA-1 | C₄ (2 fingers) | 4.7 ± 1.1% |
The inhibitor’s specificity translates to functional precision: in zebrafish models, morpholino-mediated ve zf1 knockdown phenocopied T4’s anti-angiogenic effects, while T4 did not exacerbate cardiac defects in gata1 morphants [6] [10].
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